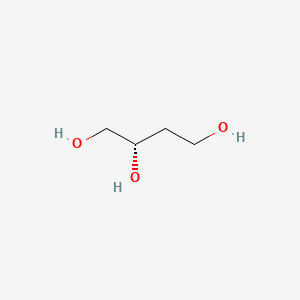

(S)-1,2,4-Butanetriol

Descripción general

Descripción

Synthesis Analysis

The synthesis of (S)-1,2,4-Butanetriol (BT) has evolved from chemical methods to innovative biosynthetic pathways. Originally derived from petroleum, recent studies have successfully established microbial synthesis routes. For instance, Li et al. (2014) designed a novel biosynthetic pathway from malate, showing BT can be produced from glucose, a cheaper substrate (Li et al., 2014). Similarly, Niu et al. (2003) established microbial syntheses of BT using Pseudomonas fragi and Escherichia coli strains to convert sugars into BT with significant yields (Niu et al., 2003).

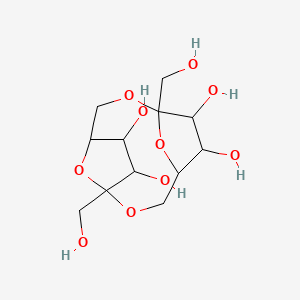

Molecular Structure Analysis

The molecular structure of (S)-1,2,4-Butanetriol and its derivatives has been characterized through various spectroscopic methods. For instance, the preparation and characterization of chiral (S)-1,2,4-butanetriol from L-malic acid was confirmed by specific rotation, IR, and 1H NMR, indicating the structural integrity of the synthesized compound (Wang Mingliang, 2010).

Chemical Reactions and Properties

BT's chemical properties enable its application in various fields, including the synthesis of energetic materials. Its reactivity, especially in biosynthetic pathways, has been explored to optimize production from renewable biomass, with studies demonstrating efficient conversion processes from xylose to BT, highlighting its versatile chemical nature (Cao et al., 2015).

Physical Properties Analysis

The physical properties of BT, such as solubility, melting point, and boiling point, are crucial for its application in the production of plasticizers and explosives. Although specific studies on these properties were not highlighted in the current research, these properties are inherently related to its chemical structure and synthesis methods.

Chemical Properties Analysis

BT's chemical properties, including reactivity with various catalysts and substrates, have been the focus of synthesis optimization. Research aiming at improving BT production has involved metabolic engineering of microbial strains to enhance yield and efficiency, demonstrating the compound's adaptable chemical nature suitable for industrial applications (Sun et al., 2015).

Aplicaciones Científicas De Investigación

Biosynthetic Pathways

Biosynthesis from Glucose

A novel biosynthetic pathway has been designed for (S)-1,2,4-Butanetriol (BT) production from malate, allowing the use of glucose as a more cost-effective substrate. This approach includes a series of enzymatic reactions, demonstrating the potential for BT production from glucose (Li, Cai, Li, & Zhang, 2014).

Production from Xylose

Saccharomyces cerevisiae has been engineered to produce BT from xylose. This process utilizes a novel oxidative xylose metabolic pathway and has been enhanced by optimizing enzyme expressions and improving iron uptake, resulting in significant BT production (Bamba et al., 2019).

Escherichia coli Engineering

BT has been biosynthesized in an engineered Escherichia coli from D-xylose. This method represents a significant advancement in producing BT directly from a single microbial host, indicating a path towards industrial-scale viability (Valdehuesa et al., 2014).

Plant-Based Production

Arabidopsis plants have been genetically engineered to produce BT by expressing bacterial enzymes. This method shows potential for plant-based production of BT, although it also indicates some toxicity and metabolic pathway alterations in the plants (Abdel‐Ghany et al., 2013).

Chemical Synthesis

Esterification for Separation

A method has been developed to couple the biosynthesis and esterification of BT, simplifying its separation from the fermentation broth. This novel approach utilizes wax ester synthase/acyl-coenzyme A for producing BT esters, enhancing the production process (Feng et al., 2019).

Optimization of Synthetic Pathways

Systematic optimization of the synthetic pathway for BT production in Escherichia coli has been conducted. This includes fine-tuning enzyme expression levels and manipulating metabolic networks, leading to improved BT yields (Sun et al., 2015).

Analysis and Characterization

HPLC Analysis

High-performance liquid chromatography (HPLC) has been used for the analysis of BT, demonstrating its adaptability over gas chromatography for BT with strong polarity and stability (Lin, 2001).

Physical Properties Study

The partial molar volumes and viscosities of BT in aqueous solutions have been studied, providing insights into the effects of temperature and solute structure on solution properties (Romero, Lozano, & Giraldo, 2008).

Industrial Applications

- Production for Energetic Material Precursor: Microbial syntheses of BT, focusing on its use as a precursor for energetic materials like 1,2,4-butanetriol trinitrate, have been established. These methods offer alternatives to traditional chemical synthesis, reducing the need for high-pressure hydrogenation (Niu, Molefe, & Frost, 2003).

Propiedades

IUPAC Name |

(2S)-butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVVRQIIOZGF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,2,4-Butanetriol | |

CAS RN |

42890-76-6 | |

| Record name | (-)-1,2,4-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42890-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Butanetriol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042890766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Butanetriol, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BUTANETRIOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V2R7Y196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

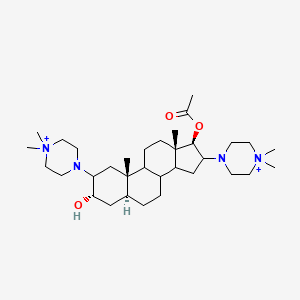

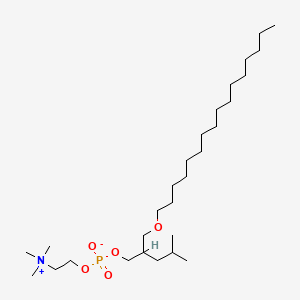

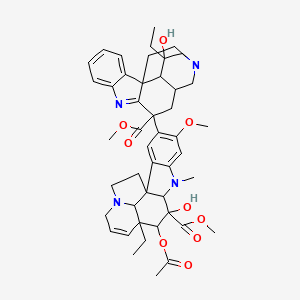

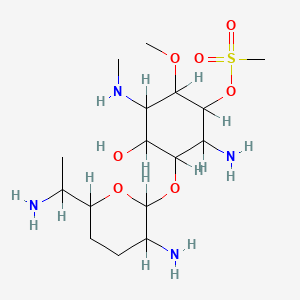

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)

![6-(Hydroxymethyl)benzo[a]pyrene](/img/structure/B1213382.png)